

BRITE-338733: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: BRITE-338733

Cat. No.: B2660364

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Abstract

BRITE-338733 is a small molecule inhibitor of the bacterial RecA ATPase, a critical enzyme in the DNA damage response and homologous recombination.^{[1][2][3][4][5]} With an IC₅₀ of 4.7 μ M, it has demonstrated potential as an adjuvant to antibiotic therapy by mitigating the development of antibiotic resistance. Recent studies have also highlighted its activity as an inhibitor of the ATP hydrolysis activity of the RSC chromatin remodeler and its cytotoxic effects on breast cancer cells, suggesting a potential role in oncology research. This document provides detailed application notes and experimental protocols for the use of **BRITE-338733** in a laboratory setting.

Product Information

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C27H35N3O2	
Molecular Weight	433.59 g/mol	
CAS Number	503105-88-2	
Appearance	Solid	
Purity	>98% (HPLC)	

Solubility and Storage

Solvent	Solubility	Reference
DMSO	≥ 10 mg/mL	

Storage Conditions:

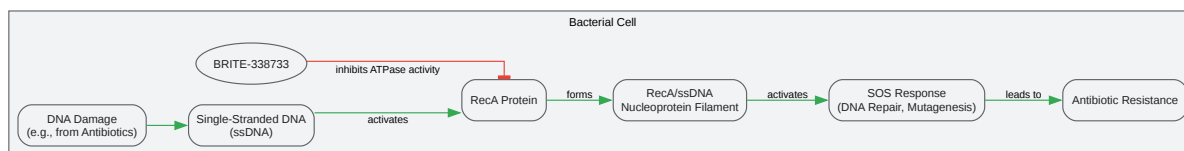
- Solid Powder: Store at -20°C for up to 3 years.
- In Solvent (DMSO): Store at -80°C for up to 6 months or -20°C for up to 1 month.

Note: For optimal solubility, warming the solution at 37°C and using an ultrasonic bath is recommended. For some applications, adjusting the pH to 4 with HCl may be necessary.

Mechanism of Action

BRITE-338733 functions as an inhibitor of RecA ATPase activity. The RecA protein is essential for the bacterial SOS response, a pathway activated by DNA damage that can lead to increased mutation rates and the development of antibiotic resistance. By inhibiting RecA, **BRITE-338733** prevents the formation of RecA/ssDNA nucleoprotein filaments, a critical step in DNA repair and recombination. This inhibition of the SOS response can enhance the efficacy of antibiotics and slow the emergence of resistant strains.

More recently, **BRITE-338733** has been shown to inhibit the ATPase activity of the RSC chromatin remodeler and exhibit strong binding to DNA. This suggests a broader range of activity beyond its effects on bacterial RecA.



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Diagram 1: Mechanism of **BRITE-338733** in inhibiting the bacterial SOS response.

Application Notes

Inhibition of Bacterial Antibiotic Resistance

BRITE-338733 can be used in combination with antibiotics to study the prevention of resistance development in bacterial cultures. It has been shown to be effective in preventing ciprofloxacin resistance in *Escherichia coli*.

Key Experimental Parameters:

- Bacterial Strain: *E. coli* BW25113 is a commonly used strain.
- Antibiotic: Ciprofloxacin is a relevant antibiotic to use in combination with **BRITE-338733**.
- Concentration of **BRITE-338733**: Concentrations can be varied to determine the optimal inhibitory effect.
- Experimental Duration: Serial passaging of bacteria over several generations is necessary to observe the development of resistance.

In Vitro ATPase Activity Assay

The inhibitory effect of **BRITE-338733** on RecA ATPase activity can be quantified using a phosphomolybdate-blue (PMB) ATPase assay. This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis.

Principle: The assay relies on the reaction of malachite green with molybdate and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically.

Cancer Cell Cytotoxicity Assays

Given its demonstrated cytotoxicity against breast cancer cells, **BRITE-338733** can be evaluated for its anti-cancer potential. Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo can be employed to determine the IC₅₀ in various cancer cell lines.

Experimental Protocols

Protocol for Assessing Prevention of Antibiotic Resistance

This protocol is adapted from studies on the effect of **BRITE-338733** on ciprofloxacin resistance in *E. coli*.

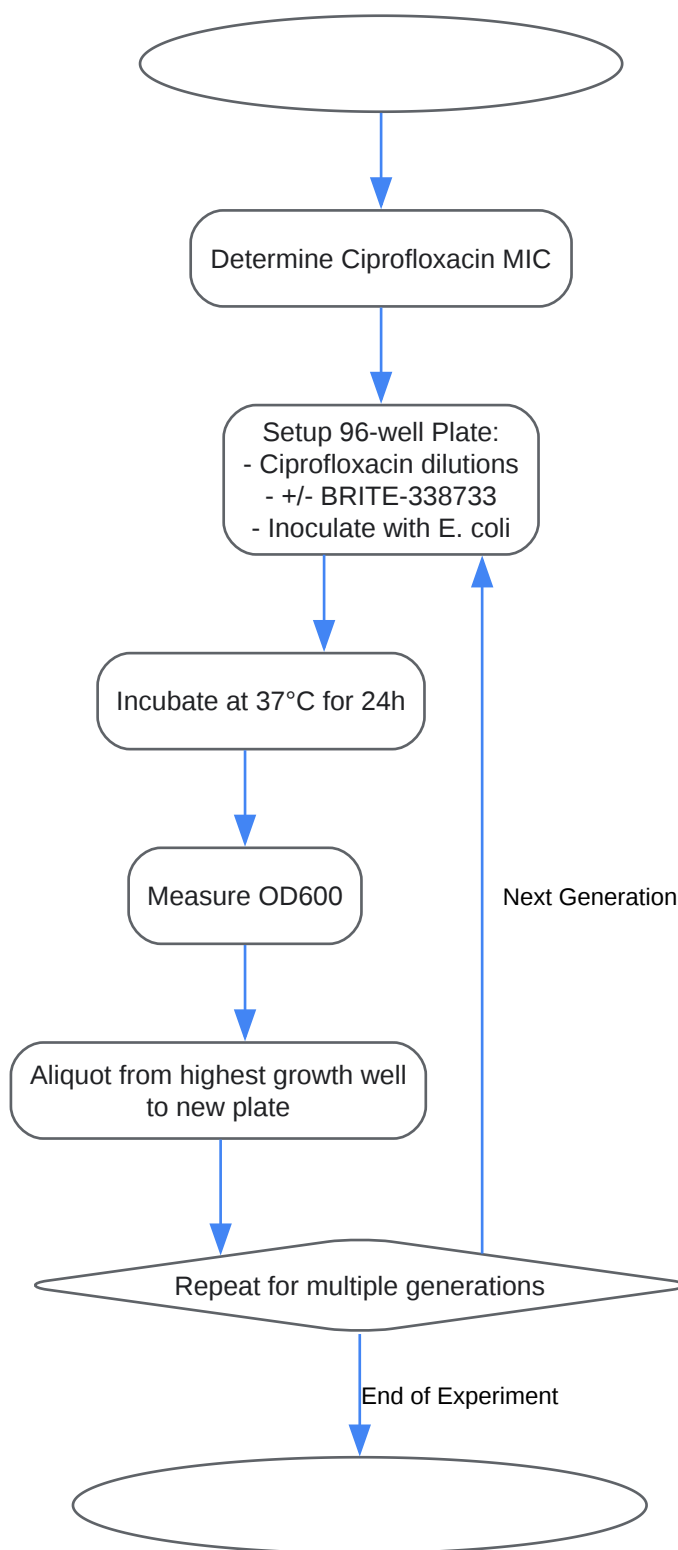
Materials:

- *E. coli* strain (e.g., BW25113)
- Luria-Bertani (LB) broth
- Ciprofloxacin stock solution
- **BRITE-338733** stock solution (in DMSO)
- 96-well microplates
- Spectrophotometer (for measuring OD₆₀₀)

Procedure:

- Prepare Bacterial Culture: Inoculate a single colony of *E. coli* into LB broth and grow overnight at 37°C with shaking.
- Determine Minimum Inhibitory Concentration (MIC) of Ciprofloxacin: Use a standard broth microdilution method to determine the MIC of ciprofloxacin for the *E. coli* strain.

- **Serial Passaging:** a. In a 96-well plate, prepare a serial dilution of ciprofloxacin starting from a sublethal concentration (e.g., 0.5x MIC). b. In parallel wells, prepare the same ciprofloxacin dilutions and add a fixed concentration of **BRITE-338733**. Include a vehicle control (DMSO). c. Inoculate all wells with the overnight bacterial culture diluted to a starting OD600 of ~0.05. d. Incubate the plate at 37°C with shaking for 24 hours. e. After 24 hours, measure the OD600 to assess bacterial growth. f. From the well with the highest concentration of ciprofloxacin that still shows bacterial growth, take an aliquot and use it to inoculate a fresh set of serial dilutions (as in steps 3a-c). g. Repeat this serial passaging for a desired number of generations (e.g., 7 or more).
- **Data Analysis:** Plot the MIC of ciprofloxacin against the generation number for both the cultures with and without **BRITE-338733**. A significant delay or prevention of the increase in MIC in the presence of **BRITE-338733** indicates its effectiveness.



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Diagram 2: Workflow for antibiotic resistance prevention assay.

Protocol for RecA ATPase Activity Assay (PMB Assay)

This protocol is based on the phosphomolybdate-blue ATPase assay used in the high-throughput screening that identified **BRITE-338733**.

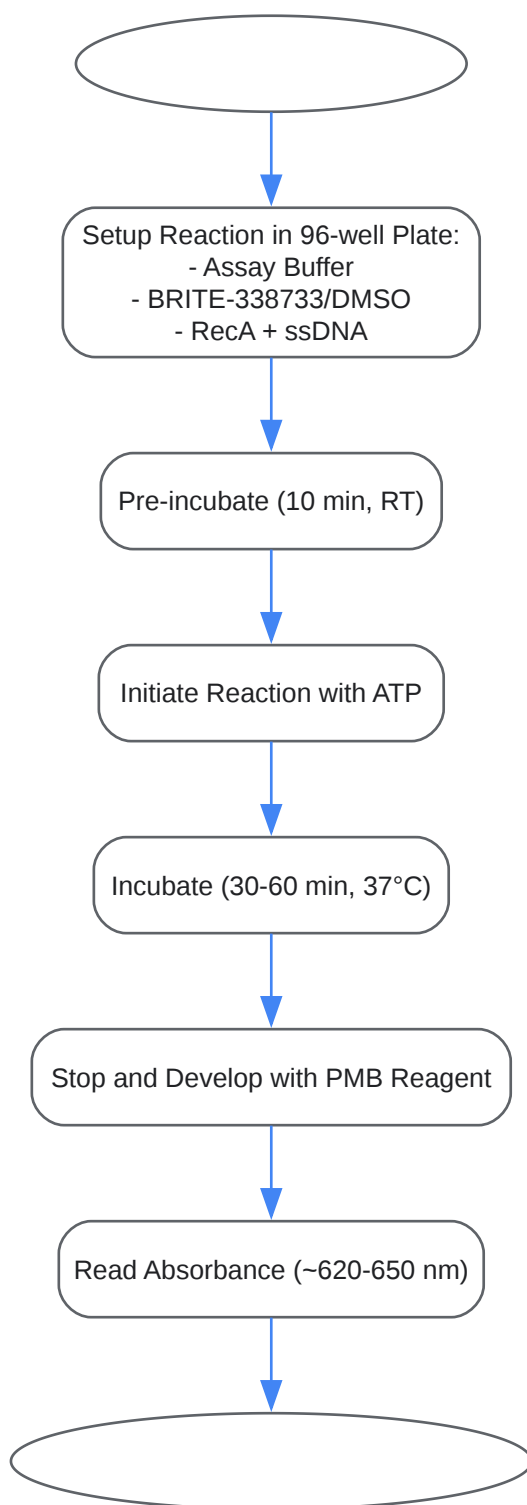
Materials:

- Purified RecA protein
- Single-stranded DNA (ssDNA)
- ATP
- Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT)
- **BRITE-338733** stock solution (in DMSO)
- PMB Reagent (Malachite Green, Ammonium Molybdate, and a stabilizing agent)
- 96-well microplates
- Spectrophotometer (for measuring absorbance at ~620-650 nm)

Procedure:

- Prepare Reagents: Dilute RecA protein, ssDNA, and ATP to their final working concentrations in the assay buffer.
- Set up Reaction: a. In a 96-well plate, add the assay buffer. b. Add the desired concentrations of **BRITE-338733** (and a DMSO vehicle control). c. Add the RecA protein and ssDNA. d. Pre-incubate for a short period (e.g., 10 minutes at room temperature) to allow for inhibitor binding and filament formation.
- Initiate Reaction: Add ATP to all wells to start the ATPase reaction.
- Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Stop Reaction and Develop Color: Add the PMB reagent to each well. This will stop the reaction and initiate color development.

- Read Absorbance: After a short incubation for color stabilization, read the absorbance at ~620-650 nm.
- Data Analysis: a. Subtract the background absorbance (wells without RecA). b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition against the log concentration of **BRITE-338733** and fit the data to a dose-response curve to determine the IC50.



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Diagram 3: Workflow for the RecA ATPase activity assay.

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